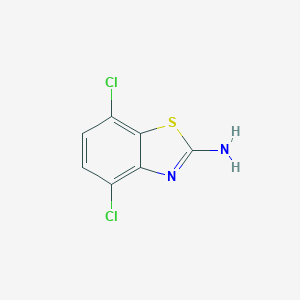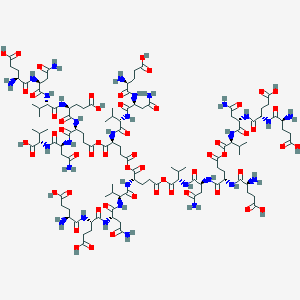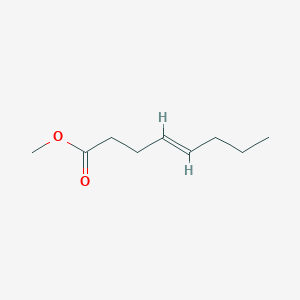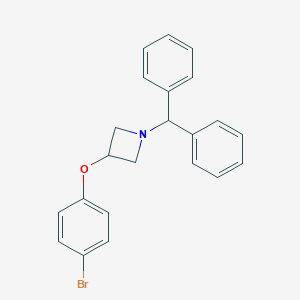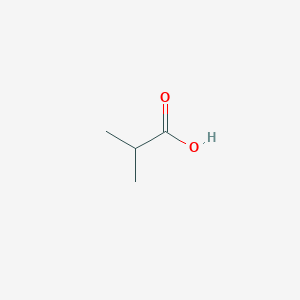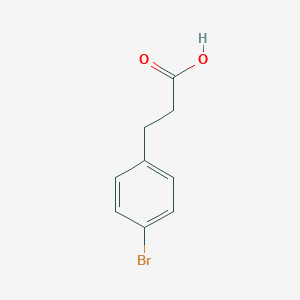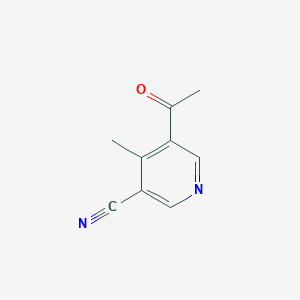![molecular formula C7H6F3O3P B155554 [4-(Trifluoromethyl)phenyl]phosphonic acid CAS No. 1869-27-8](/img/structure/B155554.png)
[4-(Trifluoromethyl)phenyl]phosphonic acid
Übersicht
Beschreibung
[4-(Trifluoromethyl)phenyl]phosphonic acid is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a phosphonic acid group attached to a phenyl ring that is substituted with a trifluoromethyl group. This structural motif is of interest due to its potential for biological activity and its utility as a building block in medicinal chemistry .
Synthesis Analysis
The synthesis of related phosphonic acid derivatives often involves the reaction of appropriate halides with phosphorus compounds. For instance, the synthesis of 3,4-diacyloxybutyl-1-phosphonic acids is achieved by reacting the corresponding bromide with tris(trimethylsilyl) phosphite, followed by hydrolysis to remove the trimethylsilyl groups . Although the specific synthesis of [4-(Trifluoromethyl)phenyl]phosphonic acid is not detailed in the provided papers, similar synthetic strategies could be applied, such as amidoalkylation reactions involving phosphorus trichloride and aromatic aldehydes .
Molecular Structure Analysis
The molecular structure of phosphonic acid analogues can be characterized using techniques such as NMR, ESI-MS spectroscopy, and single-crystal X-ray diffraction. These methods have been used to elucidate the structures of various phosphonic acid analogues of phenylglycine, which share a common phenyl ring substitution pattern with [4-(Trifluoromethyl)phenyl]phosphonic acid . The presence of fluorine atoms on the phenyl ring can significantly influence the electronic properties and conformation of the molecule.
Chemical Reactions Analysis
Phosphonic acids can participate in a variety of chemical reactions, including the formation of coordination frameworks with metals. For example, 1,4-phenylenebis(methylidyne)tetrakis(phosphonic acid) has been used to create new lanthanide phosphonates with different structure types, demonstrating the versatility of phosphonic acids in constructing complex structures . The reactivity of [4-(Trifluoromethyl)phenyl]phosphonic acid would likely be influenced by the electron-withdrawing trifluoromethyl group, which could affect its coordination chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of phosphonic acid derivatives are influenced by their molecular structure. For instance, the introduction of fluorine atoms can enhance the thermal and oxidative stability of the compounds. A fluorinated poly(aryl ether) with a bromophenyl pendant group, upon phosphonation, exhibited excellent thermal and oxidative stability, as well as low methanol permeability and reasonable proton conductivity, suggesting potential applications as a polymeric electrolyte membrane for fuel cells . The physical properties of [4-(Trifluoromethyl)phenyl]phosphonic acid would similarly be expected to benefit from the presence of the trifluoromethyl group.
Wissenschaftliche Forschungsanwendungen
Microporous Material Synthesis
[4-(Trifluoromethyl)phenyl]phosphonic acid is utilized in the synthesis of microporous materials. For instance, it acts as a crosslinking agent in the production of microporous aluminum bisphosphonates, which are characterized by their specific surface areas and acid properties. These materials, demonstrating surface areas between 100 and 400 m²/g, contain both mesopores and micropores, highlighting their potential in various applications due to their unique textural properties (Gómez-Alcántara et al., 2006).
Polymer Electrolyte Membranes for Fuel Cells
In the field of polymer electrolytes for fuel cells, derivatives of [4-(Trifluoromethyl)phenyl]phosphonic acid have shown significant promise. One study focused on a high-molecular-weight fluorinated poly(aryl ether) with a 4-bromophenyl pendant group, synthesized from a bromo-bisphenol. This material, upon conversion to a phosphonic acid derivative, exhibited excellent thermal, oxidative, and dimensional stability, alongside reasonable proton conductivity. Such characteristics make it a potential candidate for polymeric electrolyte membranes in fuel cell applications (Liu et al., 2006).
Crystallography and Medicinal Chemistry
The compound also plays a role in crystallography and medicinal chemistry. Research in this area involves synthesizing analogues of phenylglycine with various substituents, including fluorine atoms, to understand their crystal structures and properties. Since α-aminophosphonates, such as [4-(Trifluoromethyl)phenyl]phosphonic acid, can exhibit biological activity and be used as building blocks in medicinal chemistry, detailed knowledge of their crystal structures is crucial for understanding their interactions with physiological receptors (Wanat et al., 2020).
Zukünftige Richtungen
While specific future directions for “[4-(Trifluoromethyl)phenyl]phosphonic acid” are not available, related compounds such as “4-(Trifluoromethyl)phenylboronic acid” have been used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions , suggesting potential applications in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
[4-(trifluoromethyl)phenyl]phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3O3P/c8-7(9,10)5-1-3-6(4-2-5)14(11,12)13/h1-4H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMPWNMEAAWAIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506338 | |
| Record name | [4-(Trifluoromethyl)phenyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Trifluoromethyl)phenyl]phosphonic acid | |
CAS RN |
1869-27-8 | |
| Record name | P-[4-(Trifluoromethyl)phenyl]phosphonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1869-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(Trifluoromethyl)phenyl]phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(trifluoromethyl)phenyl]phosphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)
